7-氧代十八烷酸

描述

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .

Synthesis Analysis

The synthesis of 7-Oxooctanoic acid involves the action of acid synthases on acetyl-CoA and malonyl-CoA precursors . There are also studies on the enzymatic synthesis of related compounds, such as 7-oxo-lithocholic acid .

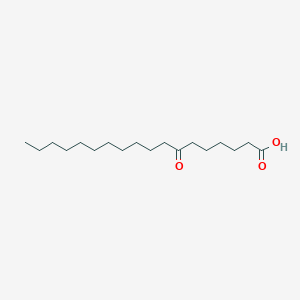

Molecular Structure Analysis

The molecular formula of 7-Oxooctadecanoic acid is C18H34O3 . It has a molecular weight of 298.5 g/mol . The InChI representation is InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17 (19)15-12-10-13-16-18 (20)21/h2-16H2,1H3, (H,20,21) .

Physical And Chemical Properties Analysis

7-Oxooctadecanoic acid has a molecular weight of 298.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 16 rotatable bonds . The topological polar surface area is 54.4 Ų .

科学研究应用

植物生理学和生物化学

- 植物中十八碳烯酸的生物合成:7-氧代十八烷酸参与十八碳烯酸的生物合成,这是一个影响衰老和病原体防御等生理过程的植物信号传导的关键途径。Schaller & Weiler (1997) 的一项研究发现,该途径的一部分的酶 12-氧代植物二烯酸还原酶对于将十八碳烯酸引导至 β-氧化至关重要 (Schaller & Weiler, 1997)。

- 水稻十八碳烯酸途径:在水稻(Oryza sativa)中,包括 12-氧代植物二烯酸和茉莉酸在内的十八碳烯酸途径调节免疫反应。Agrawal 等人(2004 年)强调需要鉴定和表征水稻中特定于该途径的基因,以了解其在植物防御机制中的作用 (Agrawal 等人,2004 年)。

微生物学和生物转化

- 油酸的微生物氧化:微生物如酿酒酵母和诺卡氏菌属物种可以将油酸转化为包括 10-氧代十八烷酸在内的化合物。El-Sharkawy 等人(1992 年)研究了这一过程,证明了微生物产生氧代脂肪酸的能力,其中可能包括 7-氧代十八烷酸 (El-Sharkawy 等人,1992 年)。

材料科学

- 十八烷酸的热导率:Zou 等人(2019 年)的研究探索了十八烷酸在各种形式下的热导率,揭示了尺寸如何影响其热传输特性。这项研究与储热中相变材料的开发相关 (Zou 等人,2019 年)。

其他应用

- 杀螨剂作用研究:发现十八烷酸衍生物对 Sarcoptes scabiei var 具有杀螨作用。cuniculi。Song 等人(2017 年)的研究表明,这些化合物影响能量代谢途径,特别是氧化磷酸化 (Song 等人,2017 年)。

- 抗炎生物活性化合物:对麻风树的研究发现十八烷酸是一种具有抗炎特性的活性化合物。这突出了其在传统医学中用于治疗炎症相关疾病的潜力 (Othman 等人,2015 年)。

安全和危害

未来方向

作用机制

Target of Action

It is known that fatty acids and their derivatives, including oxylipins like 7-oxo-octadecanoic acid, have been found to have inhibitory effects towards fungal growth .

Mode of Action

Fatty acids and their derivatives are known to interact with their targets in a way that inhibits fungal growth and the production of mycotoxins .

Biochemical Pathways

7-Oxo-octadecanoic acid is part of the octadecanoid family of compounds, which are involved in the oxidative metabolism of 18-carbon fatty acids . The octadecanoid pathway is a biosynthetic pathway for the production of the phytohormone jasmonic acid (JA), an important hormone for the induction of defense genes .

Pharmacokinetics

The chemspider database provides some information about the compound, including its molecular formula (c18h34o3) and average mass (298461 Da) .

Result of Action

It is known that fatty acids and their derivatives can have a significant impact on fungal inhibition and the impairment of mycotoxin production .

生化分析

Biochemical Properties

It is known that fatty acids play crucial roles in various biochemical reactions, including energy production, cell membrane formation, and signaling pathways . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the fatty acid.

Cellular Effects

They can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, certain fatty acids can activate or inhibit specific signaling pathways, influencing the expression of certain genes and thus affecting cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of 7-Oxo-octadecanoic acid is not well-understood due to limited research. Fatty acids can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of fatty acids can vary with dosage, and high doses can sometimes have toxic or adverse effects .

Metabolic Pathways

Fatty acids are typically involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Fatty acids are typically transported and distributed within cells and tissues through various mechanisms, often involving specific transporters or binding proteins .

Subcellular Localization

Fatty acids can be localized to specific compartments or organelles within cells, often directed by specific targeting signals or post-translational modifications .

属性

IUPAC Name |

7-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRSLQNYJZXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415264 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16694-32-9 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)